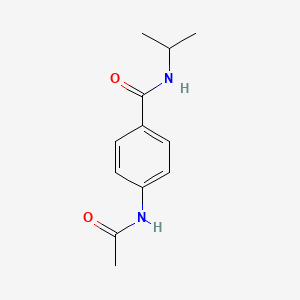

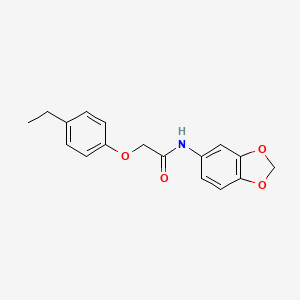

![molecular formula C19H13ClO4 B5511704 3-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate](/img/structure/B5511704.png)

3-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 3-{[5-(4-Chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate involves reactions that yield complex structures, demonstrating the versatility of organic synthesis techniques. For instance, reactions of 5-aryl-2(oxoylidene)furan-3(2H)-ones with carboxylic acid hydrazides produce 3-substituted 2-acyl-6-aryl-3-hydroxy-2,3-dihydropyridazin-4(1H)-ones, highlighting the structural specificity and complexity of the products formed through such synthetic pathways (Koz’minykh et al., 2007).

Molecular Structure Analysis

Understanding the molecular structure of this compound and related compounds is crucial for predicting their reactivity and physical properties. Studies using X-ray crystallography provide insights into the arrangement of atoms within these molecules, offering a foundation for understanding their chemical behavior and interaction mechanisms. For example, the analysis of similar compounds through single-crystal X-ray diffraction and Hirshfeld surface analysis offers detailed representations of the molecule’s shape and properties within its crystalline environment, aiding in the design and development of new materials (Bakheit et al., 2023).

Chemical Reactions and Properties

The chemical reactivity and properties of this compound class are influenced by its functional groups and molecular structure. The presence of the furanyl and phenyl acetate groups contributes to a range of reactions, such as cyclocondensations and the formation of complex derivatives with significant biological activity. For instance, the synthesis and evaluation of thiazolidinone derivatives for their anticancer properties demonstrate the potential pharmaceutical applications of these compounds, highlighting the importance of understanding their chemical reactions and mechanisms (Chandrappa et al., 2009).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[3-[(E)-[5-(4-chlorophenyl)-2-oxofuran-3-ylidene]methyl]phenyl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClO4/c1-12(21)23-17-4-2-3-13(10-17)9-15-11-18(24-19(15)22)14-5-7-16(20)8-6-14/h2-11H,1H3/b15-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGXLAEWCZIRLDM-OQLLNIDSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC=CC(=C1)/C=C/2\C=C(OC2=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,4-dichlorobenzoyl)amino]-3-(4-hydroxy-3-methoxyphenyl)acrylic acid](/img/structure/B5511632.png)

![2-{[3-(4-chlorophenyl)-2-cyanoacryloyl]amino}benzamide](/img/structure/B5511638.png)

![2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5511651.png)

![(1S*,5R*)-3-(5-methyl-1,3-benzoxazol-2-yl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5511667.png)

![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5511672.png)

![2,6-dimethoxy-4-{[4-(3-methylbutanoyl)-1-piperazinyl]methyl}phenol](/img/structure/B5511675.png)

![ethyl [4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamate](/img/structure/B5511685.png)

![3-(2-chloro-6-fluorophenyl)-6-(4-morpholinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5511703.png)

![N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5511722.png)